2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a pyridine ring, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps:
Formation of benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.
Formation of pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety, pyrazole ring, and pyridine ring through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the pyrazole and pyridine rings.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)acetate: Shares the benzo[d][1,3]dioxole moiety but lacks the pyrazole and pyridine rings.
1-(benzo[d][1,3]dioxol-5-yl)ethanone: Similar structure but with a ketone group instead of an amide.
3-(benzo[d][1,3]dioxol-5-yl)propanoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide lies in its combination of three distinct moieties (benzo[d][1,3]dioxole, pyrazole, and pyridine), which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-16(6-7-22-23)15-4-2-14(10-20-15)11-21-19(24)9-13-3-5-17-18(8-13)26-12-25-17/h2-8,10H,9,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEKKVUGUXSBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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